GMQ hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de GMQ implica la reacción de 2-amino-4-metilquinazolina con cianamida en condiciones ácidas para formar el derivado de guanidina. La reacción se lleva a cabo típicamente en un solvente como etanol o metanol, con ácido clorhídrico utilizado para formar la sal de clorhidrato .

Métodos de producción industrial

La producción industrial del clorhidrato de GMQ sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de GMQ experimenta varias reacciones químicas, que incluyen:

Oxidación: El clorhidrato de GMQ puede oxidarse para formar derivados de quinazolina.

Reducción: Las reacciones de reducción pueden convertir el clorhidrato de GMQ en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el anillo de quinazolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Se utilizan reactivos como haluros de alquilo y haluros de arilo en reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de quinazolina con varios estados de oxidación.

Reducción: Derivados de amina del clorhidrato de GMQ.

Sustitución: Compuestos de quinazolina sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El clorhidrato de GMQ tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como modulador en estudios que involucran canales iónicos sensibles al ácido.

Medicina: Explorado para posibles aplicaciones terapéuticas en enfermedades neurológicas y manejo del dolor.

Mecanismo De Acción

El clorhidrato de GMQ ejerce sus efectos modulando los canales iónicos sensibles al ácido (ASIC). Activa los canales ASIC3 en condiciones de pH neutro y bloquea la corriente máxima máxima inducida por ácido. Esta modulación altera la dependencia del pH para la activación y la inactivación de ASIC, lo que lleva a cambios en las corrientes iónicas y las respuestas celulares .

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de guanidina: Otro derivado de guanidina con diferentes propiedades de modulación de canales iónicos.

Clorhidrato de metilhexanamina: Un compuesto con propiedades estimulantes pero diferentes objetivos moleculares.

Clorhidrato de PF-2545920: Un modulador de diferentes canales iónicos con efectos farmacológicos distintos

Unicidad del clorhidrato de GMQ

El clorhidrato de GMQ es único debido a su activación selectiva de los canales ASIC3 en condiciones de pH neutro. Esta especificidad lo convierte en una herramienta valiosa para estudiar los roles fisiológicos y patológicos de los canales ASIC3 en varios sistemas biológicos .

Actividad Biológica

GMQ hydrochloride, scientifically known as 2-guanidine-4-methylquinazoline hydrochloride, is a synthetic compound primarily recognized for its role as an activator of acid-sensing ion channels (ASICs), particularly ASIC3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders and pain modulation.

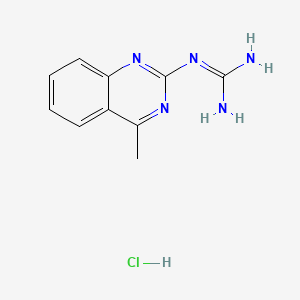

- Chemical Name: N-(4-Methyl-2-quinazolinyl)-guanidine hydrochloride

- CAS Number: 5361-15-9

- Molecular Formula: C₁₀H₁₂ClN₅

- Molecular Weight: 237.69 g/mol

- Purity: ≥98% .

This compound selectively activates ASIC3 channels at physiological pH (7.4), with an EC50 value of 1.83 mM. It has been shown to produce persistent activation of ASIC3 while exhibiting minimal activity on other ASIC isoforms, such as ASIC1a and ASIC2a . The activation mechanism involves interactions between GMQ's guanidinium group and the carboxyl groups of acidic residues on the channel, facilitating channel opening .

Ion Channel Modulation

GMQ has demonstrated significant effects on various ion channels:

- ASIC3 Activation: GMQ induces a sustained inward current in CHO cells expressing ASIC3, leading to depolarization and potential downstream cellular effects .

- Impact on Other Channels: It also influences large-conductance calcium-activated potassium (BKCa) channels and modulates K+ currents in pituitary GH3 cells, suggesting broader implications for neuronal signaling .

Pain Modulation

Research indicates that GMQ can induce pain-related behaviors in animal models through ASIC3-dependent pathways. This highlights its potential as a target for pain management therapies .

Study 1: Neurological Implications

In a study examining the effects of GMQ on glioblastoma stem cells (GBM CSCs), treatment with this compound resulted in altered cell growth dynamics. The study utilized extreme limiting dilution analysis (ELDA) to assess neurosphere formation after GMQ treatment, indicating potential therapeutic applications in targeting GBM cells with minimal effects on healthy brain cells .

Study 2: Ion Channel Interactions

Another investigation focused on the modulation of ASIC3 and P2X3 receptors revealed that GMQ can significantly alter the pH dependence of these channels, providing insights into its dual role in sensory neuron signaling and pain pathways .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-methylquinazolin-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPZWQRWOHFAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-15-9 | |

| Record name | 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.